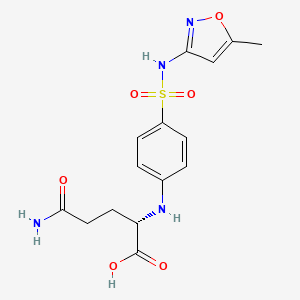

gamma-Glutamylsulfamethoxazole

Description

Structure

3D Structure

Properties

CAS No. |

72756-67-3 |

|---|---|

Molecular Formula |

C15H18N4O6S |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(2S)-5-amino-2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H18N4O6S/c1-9-8-14(18-25-9)19-26(23,24)11-4-2-10(3-5-11)17-12(15(21)22)6-7-13(16)20/h2-5,8,12,17H,6-7H2,1H3,(H2,16,20)(H,18,19)(H,21,22)/t12-/m0/s1 |

InChI Key |

BJGMCBVGOYXEBZ-LBPRGKRZSA-N |

SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(CCC(=O)N)C(=O)O |

Isomeric SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(CCC(=O)N)C(=O)O |

Other CAS No. |

72756-67-3 |

Synonyms |

gamma-glutamylsulfamethoxazole GGSM |

Origin of Product |

United States |

Biosynthesis and Chemical Synthesis of Gamma Glutamylsulfamethoxazole

The generation of gamma-Glutamylsulfamethoxazole can occur through two primary routes: enzymatic formation within biological systems and deliberate chemical synthesis for research purposes.

Identification of Biosynthetic Precursors and Substrates

Enzymatic Formation Mechanisms

The biosynthesis of this compound is primarily a metabolic process facilitated by a specific class of enzymes.

The key enzymes responsible for the formation of this compound are gamma-glutamyl transpeptidases (GGT), also known as gamma-glutamyl transferases. consensus.appnih.gov These enzymes are transferases that catalyze the transfer of a gamma-glutamyl functional group from a donor molecule to an acceptor. consensus.app GGTs are membrane-bound enzymes found in various tissues, with high concentrations in the kidneys, liver, and pancreas. sigmaaldrich.comlabmed.org.uk

The fundamental reaction involves the transfer of the gamma-glutamyl moiety from a gamma-glutamyl donor to an acceptor molecule, which can be an amino acid, a peptide, or water. consensus.app In the case of this compound formation, sulfamethoxazole (B1682508) acts as the acceptor of the gamma-glutamyl group.

The primary biosynthetic precursor for the gamma-glutamyl portion of the molecule is glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), a tripeptide that is abundant in most cells and serves as a key antioxidant. consensus.appnih.gov Glutathione is the principal donor substrate for GGT-mediated reactions. nih.govresearchgate.net

The other essential substrate is sulfamethoxazole itself, which possesses a free amino group that can act as a nucleophile to accept the gamma-glutamyl moiety.

Table 1: Key Biosynthetic Precursors and Substrates

| Component | Role | Chemical Name |

| gamma-Glutamyl Donor | Provides the gamma-glutamyl group | Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine) |

| Acceptor Substrate | Accepts the gamma-glutamyl group | Sulfamethoxazole |

| Enzyme | Catalyzes the transfer reaction | Gamma-Glutamyl Transpeptidase (GGT) |

The enzymatic formation of this compound by GGT follows a two-step reaction mechanism:

Acylation: The gamma-glutamyl donor, typically glutathione, binds to the active site of GGT. The enzyme then cleaves the gamma-glutamyl bond, releasing cysteinyl-glycine and forming a covalent gamma-glutamyl-enzyme intermediate. karger.com

Deacylation (Transpeptidation): The acceptor molecule, sulfamethoxazole, then binds to the active site. Its amino group attacks the gamma-glutamyl-enzyme intermediate, leading to the transfer of the gamma-glutamyl group to sulfamethoxazole and the regeneration of the free enzyme. karger.com

This transpeptidation reaction results in the formation of this compound. It is important to note that hydrolysis can also occur, where water acts as the acceptor, leading to the formation of glutamic acid. karger.com

Chemical Synthesis Methodologies for Research Standards

The chemical synthesis of this compound is crucial for obtaining pure standards for analytical and research purposes, allowing for accurate identification and quantification in biological samples.

While a single, universally optimized synthetic route is not extensively detailed in the literature, the synthesis can be achieved through standard peptide coupling reactions. A general approach involves the reaction of a protected glutamic acid derivative with sulfamethoxazole.

A plausible synthetic strategy would involve:

Protection of Glutamic Acid: The alpha-amino group and the alpha-carboxyl group of L-glutamic acid are protected to ensure that the reaction occurs specifically at the gamma-carboxyl group. Common protecting groups for the amino function include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The alpha-carboxyl group can be protected as an ester, for instance, a benzyl (B1604629) ester.

Activation of the gamma-Carboxyl Group: The unprotected gamma-carboxyl group of the protected glutamic acid is activated to facilitate the amide bond formation. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Coupling Reaction: The activated glutamic acid derivative is then reacted with sulfamethoxazole. The amino group of sulfamethoxazole attacks the activated gamma-carboxyl group, forming the desired amide bond.

Deprotection: In the final step, the protecting groups on the glutamic acid moiety are removed under appropriate conditions to yield this compound. For example, Boc groups are typically removed with acid (e.g., trifluoroacetic acid), and benzyl esters can be cleaved by hydrogenolysis.

Recent advancements in synthetic chemistry have also explored the synthesis of various sulfamethoxazole derivatives, which can provide insights into optimizing the synthesis of this compound. plos.orgnih.govwho.int

Table 2: General Steps in the Chemical Synthesis of this compound

| Step | Description | Common Reagents |

| 1. Protection | Protection of the α-amino and α-carboxyl groups of L-glutamic acid. | Boc-anhydride, Benzyl bromide |

| 2. Activation | Activation of the γ-carboxyl group. | DCC, EDC, HOBt, NHS |

| 3. Coupling | Reaction of the activated glutamic acid with sulfamethoxazole. | Sulfamethoxazole in a suitable solvent |

| 4. Deprotection | Removal of protecting groups. | Trifluoroacetic acid, Hydrogenolysis (H2/Pd) |

Isotopic labeling is an invaluable tool for tracing the metabolic fate of sulfamethoxazole and for mechanistic studies of its biotransformation. wikipedia.org Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. silantes.com

For this compound, isotopic labels can be incorporated into either the sulfamethoxazole or the glutamyl moiety.

Labeling of the Sulfamethoxazole Moiety: Deuterium-labeled sulfamethoxazole (e.g., sulfamethoxazole-d4) is commercially available and can be used as a starting material in chemical synthesis to produce deuterium-labeled this compound. Current time information in Magadi, KE.washington.edu This allows for the tracking of the sulfamethoxazole part of the molecule in metabolic studies using mass spectrometry.

Labeling of the Glutamyl Moiety: Isotopically labeled L-glutamic acid (e.g., with ¹³C or ¹⁵N) can be used in the chemical synthesis to introduce a label into the glutamyl portion of the molecule. This would be particularly useful for studying the enzymatic reaction mechanism and the fate of the glutamyl group.

Radioisotopic Labeling: For certain applications, radioisotopes like tritium (B154650) (³H) can be used. Tritium-labeled sulfamethoxazole has been used to study its metabolic disposition and elimination. creative-proteomics.com

The use of these labeled compounds, in conjunction with analytical techniques like mass spectrometry and NMR spectroscopy, allows for the precise tracking and quantification of this compound and its precursors in complex biological matrices. wikipedia.org

Purification and Isolation Techniques for Synthetic Intermediates

The chemical synthesis of γ-Glutamylsulfamethoxazole, a kidney-selective prodrug, involves a multi-step process that necessitates the careful purification and isolation of its synthetic intermediates. nih.gov This ensures the purity of the final product and the efficiency of subsequent reaction steps. The synthetic strategy generally relies on standard peptide coupling techniques, where protected glutamic acid derivatives are conjugated with sulfamethoxazole. nih.gov The purification of these intermediates is crucial and typically employs a combination of chromatographic and non-chromatographic methods.

The primary intermediates in the synthesis of γ-Glutamylsulfamethoxazole are protected forms of the molecule. For instance, the synthesis may involve the coupling of N-t-butyloxycarbonyl (Boc)-L-glutamic acid α-benzyl ester with sulfamethoxazole. This reaction yields a fully protected, organic-soluble intermediate. nih.gov The purification of such intermediates is essential to remove unreacted starting materials, coupling reagents, and side products.

Commonly employed purification techniques for these synthetic intermediates include:

Flash Column Chromatography: This is a prevalent method for purifying synthetic intermediates in organic synthesis. For intermediates in the synthesis of related N-substituted glutamyl sulfonamides, flash column chromatography using a silica (B1680970) gel stationary phase is effective. nih.gov The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is optimized to achieve the best separation. nih.gov The progress of the purification can be monitored by Thin Layer Chromatography (TLC). rupress.org

Precipitation and Filtration: In some cases, intermediates can be purified by precipitation. For example, in the synthesis of an N-acetyl-γ-L-glutamyl derivative of a xanthine (B1682287) analog, the intermediate product was precipitated by the addition of water to the reaction mixture. The resulting solid was then collected by filtration and dried, yielding a chromatographically pure solid. nih.gov This method is advantageous for its simplicity and scalability.

Extraction: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. In the synthesis of N-substituted glutamyl sulfonamides, after the coupling reaction, the product mixture is often dissolved in an organic solvent like diethyl ether and washed sequentially with aqueous solutions of sodium bicarbonate and hydrochloric acid to remove acidic and basic impurities, respectively. The organic layer containing the desired intermediate is then dried and concentrated. nih.gov

The purity of the isolated intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov For many N-substituted glutamyl sulfonamide inhibitors, the purity of the final products after deprotection is reported to be very high (>95%), often not requiring additional purification, which underscores the importance of purifying the preceding intermediates effectively. nih.gov

Below are tables summarizing the purification techniques applied to intermediates in the synthesis of compounds analogous to γ-Glutamylsulfamethoxazole.

Table 1: Chromatographic Purification of Synthetic Intermediates

| Intermediate Type | Stationary Phase | Mobile Phase System | Reference |

| Protected N-substituted glutamyl sulfonamide | Silica Gel | Hexanes:Ethyl Acetate (4:1) | nih.gov |

| Protected di-glutamyl peptide | Not specified | Not specified | acs.org |

| N-boc-N'-(N-fmoc-4-tert.-butyl-L-aspartoyl)-ethylenediamine | Silica Gel | Not specified | googleapis.com |

Table 2: Non-Chromatographic Purification of Synthetic Intermediates

| Intermediate Type | Purification Method | Procedure Details | Reference |

| N-Acetyl-γ-L-glutamyl-XAC α-benzyl ester | Precipitation | Addition of water to a DMF solution of the product, followed by filtration. | nih.gov |

| N-substituted glutamyl sulfonamide | Liquid-Liquid Extraction | Dissolution in diethyl ether, washing with aqueous NaHCO₃ and HCl. | nih.gov |

| Sulfamethazine | Recrystallization | Heating the reaction mixture with water to at least 90°C and subsequent filtration. | google.com |

These purification strategies are integral to the successful synthesis of γ-Glutamylsulfamethoxazole, ensuring that each step of the synthesis proceeds with high-purity materials, ultimately leading to a final product that meets the required quality standards for its intended application.

Enzymology and Biochemical Transformations of Gamma Glutamylsulfamethoxazole

Gamma-Glutamyl Transpeptidase (GGT) Mediated Hydrolysis

The primary enzymatic reaction involving gamma-Glutamylsulfamethoxazole is its hydrolysis by gamma-glutamyl transpeptidase (GGT). GGT is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism and the processing of other gamma-glutamyl compounds. nih.gov By cleaving the gamma-glutamyl bond, GGT effectively liberates the parent sulfonamide, sulfamethoxazole (B1682508), and a glutamate (B1630785) molecule. This action is significant as it converts the metabolite back into its pharmacologically active form.

Kinetic Characterization of GGT Activity Towards the Compound

Detailed kinetic studies specifically quantifying the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the hydrolysis of this compound by GGT are not extensively documented in publicly available literature. However, the kinetic behavior of GGT has been characterized using various other gamma-glutamyl substrates, which provides a framework for understanding its activity.

GGT's affinity for its substrates can vary significantly depending on the substrate's structure and the source of the enzyme. For instance, kinetic analyses of GGT from different biological sources with model substrates demonstrate a wide range of Kₘ values. This variability underscores that the efficiency of this compound hydrolysis will depend on the specific tissue and its GGT expression levels. nih.govscirp.org

Table 1: Representative Kinetic Parameters for GGT with Various Substrates This table presents data for analogous substrates to illustrate typical GGT kinetic behavior, as specific values for this compound are not readily available.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

|---|---|---|---|---|

| Geobacillus thermodenitrificans | L-γ-glutamyl-p-nitroanilide | 0.0076 | 0.36 | nih.gov |

| Hog Kidney | L-γ-glutamyl-p-nitroanilide | 1.87 | Not Specified | nih.gov |

| Human Heart Failure Patients (Isoenzyme-I) | L-γ-glutamyl-p-nitroanilide | 1.66 | 24 (mM/min) | scirp.org |

| Bovine Kidney | S-Nitrosoglutathione (GSNO) | 0.398 | Not Specified | sssup.it |

Mechanistic Elucidation of Gamma-Glutamyl Bond Cleavage

The cleavage of the gamma-glutamyl bond in this compound by GGT follows a well-established, two-step "ping-pong" mechanism. sssup.itnih.gov

Acylation Step: The gamma-glutamyl moiety of the substrate, this compound, binds to the active site of the GGT enzyme. A nucleophilic residue in the active site, typically a threonine, attacks the gamma-carbon of the glutamate portion of the substrate. nih.gov This results in the formation of a covalent gamma-glutamyl-enzyme intermediate and the release of the first product, free sulfamethoxazole. nih.govtandfonline.com

Deacylation Step: The gamma-glutamyl-enzyme intermediate then reacts with an acceptor molecule. In the case of hydrolysis, the acceptor is water. The water molecule attacks the acyl-enzyme intermediate, cleaving the bond and releasing L-glutamate as the second product. This regenerates the free enzyme, allowing it to begin another catalytic cycle. sssup.itnih.gov

Alternatively, if a suitable amino acid or peptide acceptor is present, GGT can catalyze a transpeptidation reaction, transferring the gamma-glutamyl group to the acceptor instead of water. nih.gov

Factors Influencing Enzymatic Reaction Rates and Efficiency

Several factors can modulate the rate and efficiency of GGT-mediated hydrolysis of this compound.

pH: GGT activity is highly dependent on pH. Studies on GGT from various sources show that the optimal pH for hydrolysis can vary, but it is generally in the neutral to alkaline range. For example, GGT from Geobacillus thermodenitrificans has an optimal pH of 7.8 for hydrolysis nih.gov, while Bacillus subtilis GGT shows increasing hydrolytic activity as the pH rises from 7.0 to 11.0. niscpr.res.in

Substrate Concentration: Like most enzymes, the rate of GGT catalysis follows Michaelis-Menten kinetics, where the reaction velocity increases with substrate concentration until the enzyme becomes saturated. niscpr.res.in

Acceptor Availability: The presence of gamma-glutamyl acceptor molecules, such as certain amino acids or dipeptides (e.g., glycylglycine), can significantly influence the reaction pathway. High concentrations of acceptors favor the transpeptidation reaction over hydrolysis. nih.gov This would decrease the rate of sulfamethoxazole release while forming a new gamma-glutamyl compound.

Temperature: Enzymatic activity is temperature-dependent, with an optimal temperature for catalysis. For the thermostable GGT from G. thermodenitrificans, the optimal temperature is 52°C. nih.gov

Inhibitors: Specific molecules can inhibit GGT activity. For instance, L-serine in the presence of borate (B1201080) is a known inhibitor of GGT. nih.gov

Table 2: Summary of Factors Affecting GGT-Mediated Hydrolysis

| Factor | Effect on Hydrolysis of this compound | Reference |

|---|---|---|

| pH | Activity is optimal in the neutral to alkaline range; specific optimum varies by enzyme source. | nih.govniscpr.res.in |

| Acceptor Molecules | High concentrations shift the reaction from hydrolysis to transpeptidation, reducing sulfamethoxazole release. | nih.gov |

| Temperature | Reaction rate increases with temperature up to an optimum, beyond which the enzyme denatures. | nih.gov |

| Inhibitors | Specific compounds can bind to the enzyme and reduce or block its catalytic activity. | nih.gov |

Other Enzymatic Transformation Pathways

Once this compound is hydrolyzed by GGT to release the parent drug, sulfamethoxazole is then subject to further biotransformation by other enzyme systems. The intact gamma-glutamyl conjugate itself is not reported to be a direct substrate for these subsequent enzymes.

Identification of Additional Enzymes Involved in its Biotransformation

Following the initial GGT-mediated cleavage, the liberated sulfamethoxazole enters well-documented metabolic pathways primarily in the liver. The key enzymes involved are:

Arylamine N-acetyltransferases (NATs): These enzymes are responsible for the major metabolic pathway for sulfamethoxazole, which is N-acetylation. This reaction adds an acetyl group to the N4-amino group of the sulfamethoxazole molecule.

Cytochrome P450 (CYP) Enzymes: Specifically, the CYP2C9 isoenzyme catalyzes the oxidation of sulfamethoxazole to form its N4-hydroxy metabolite. This hydroxylamine (B1172632) metabolite is considered to be chemically reactive.

Elucidation of Subsequent Degradation Products and Pathways

The enzymatic actions of NAT and CYP2C9 on sulfamethoxazole result in the formation of several key metabolites. These products represent the subsequent degradation of the original this compound molecule after the initial hydrolysis step.

The principal degradation products of sulfamethoxazole are:

N4-acetylsulfamethoxazole: This is the major metabolite, formed via acetylation by NAT enzymes. It is considered therapeutically inactive. About 30% of a dose of sulfamethoxazole is excreted as the free drug, with the remainder being metabolites, primarily the N4-acetylated form. mdpi-res.com

N4-hydroxysulfamethoxazole: Formed by CYP2C9, this hydroxylamine metabolite can be further oxidized to a reactive nitroso-metabolite.

Other Minor Metabolites: Additional metabolites include the 5-methylhydroxy derivative and N-glucuronide conjugates.

In environmental contexts, such as in bacterial systems, the degradation of sulfamethoxazole can proceed through even more diverse pathways, including demethylation, nitration, oxidation, and cleavage of the molecule's rings.

Table 3: Subsequent Degradation Products of Sulfamethoxazole (Post-GGT Hydrolysis)

| Metabolite | Precursor Compound | Key Enzyme(s) | Metabolic Pathway | Reference |

|---|---|---|---|---|

| N4-acetylsulfamethoxazole | Sulfamethoxazole | N-acetyltransferases (NATs) | Acetylation | mdpi-res.com |

| N4-hydroxysulfamethoxazole | Sulfamethoxazole | Cytochrome P450 2C9 (CYP2C9) | Oxidation |

In Vitro Reconstitution of Multi-Enzyme Systems

There is no available research describing the in vitro reconstitution of multi-enzyme systems to study the synthesis or metabolism of this compound.

Molecular Interactions with Relevant Proteins

Binding Affinity Studies with Enzymes

No studies reporting the binding affinity (such as KM or Ki values) of this compound with any enzymes, including gamma-glutamyltransferase or other metabolic enzymes, have been found.

Structural Biology Approaches to Enzyme-Substrate Complexes

There are no published crystal structures or other structural biology data (e.g., NMR, cryo-EM) for this compound in complex with any protein or enzyme.

Investigations into Potential Allosteric Modulations

No literature is available that investigates or suggests that this compound acts as an allosteric modulator of any enzyme.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of gamma-Glutamylsulfamethoxazole, offering unparalleled accuracy and resolving power. This technique enables the precise determination of the compound's mass, facilitating its identification and structural elucidation through fragmentation analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathway Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules like this compound. researchgate.net In ESI-MS/MS, the molecule is first ionized to produce a precursor ion, which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for detailed structural characterization. science.gov

The fragmentation of this compound is expected to occur at several key locations within its structure. Based on the known fragmentation of sulfamethoxazole (B1682508) and related glutamyl conjugates, a plausible fragmentation pathway can be proposed. researchgate.netdrugbank.com The primary fragmentation would likely involve the cleavage of the amide bond linking the glutamyl moiety to the sulfamethoxazole core, as well as fragmentation within the sulfamethoxazole structure itself.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment |

| 383.1020 [M+H]⁺ | 254.0594 | Sulfamethoxazole moiety |

| 383.1020 [M+H]⁺ | 156.0114 | Sulfanilamide moiety |

| 383.1020 [M+H]⁺ | 130.0504 | Glutamyl moiety |

| 383.1020 [M+H]⁺ | 108.0213 | Aniline (B41778) moiety |

| 383.1020 [M+H]⁺ | 99.0082 | 5-methyl-3-isoxazole amine |

This table is based on predicted fragmentation patterns and known fragmentation of related compounds.

Accurate Mass Measurement for Elemental Composition Determination

A key advantage of HRMS is its ability to perform accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The experimentally measured accurate mass is compared against the theoretical masses of potential elemental formulas, with a low mass error (typically in the parts-per-million range) indicating a correct match.

For this compound, the molecular formula is C₁₅H₁₈N₄O₆S. The theoretical monoisotopic mass of this compound can be calculated with high precision.

Table 2: Accurate Mass and Elemental Composition of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₄O₆S | PubChem |

| Theoretical Monoisotopic Mass | 382.0947 Da | PubChem |

| Exact Mass | 382.09470548 Da | PubChem |

Data sourced from the PubChem database for compound CID 175146. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis, this method can be employed to analyze its potential volatile degradation products or metabolites. For instance, studies on the biodegradation of sulfamethoxazole have utilized GC-MS to identify volatile metabolites such as aniline and 3-amino-5-methylisoxazole. researchgate.netoup.com Derivatization techniques can also be employed to increase the volatility of polar metabolites, making them amenable to GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule.

One-Dimensional and Two-Dimensional NMR Experimentation

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number of unique carbon environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound

| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Sulfamethoxazole - Aromatic Protons | 7.5 - 7.9 | 120 - 155 |

| Sulfamethoxazole - Isoxazole (B147169) Proton | ~6.1 | 95 - 170 |

| Sulfamethoxazole - Methyl Group | ~2.3 | ~12 |

| Glutamyl - Alpha-Proton | ~4.0 - 4.5 | ~55 |

| Glutamyl - Beta & Gamma Protons | ~2.0 - 2.5 | ~25 - 35 |

These are predicted values based on data from structurally related compounds and may vary in an actual experimental spectrum.

Stereochemical Assignment and Conformational Analysis

The glutamyl moiety of this compound contains a stereocenter at the alpha-carbon. NMR techniques, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can be used to determine the stereochemistry and preferred conformation of the molecule in solution. NOE experiments provide information about through-space proximity of protons, which can help to define the three-dimensional structure. The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation, and can therefore provide valuable information about the molecule's conformation. drugbank.com

Application of Isotopic Enrichment in NMR Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of chemical compounds. nih.gov However, for complex molecules like this compound, standard one- and two-dimensional NMR spectra can be challenging to interpret due to signal overlap and complex coupling patterns. nih.gov Isotopic enrichment, the process of incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), or Deuterium (B1214612) (²H) into a molecule, offers a powerful solution to this challenge. nih.govnmr-bio.com

The strategic incorporation of ¹³C or ¹⁵N allows for the use of heteronuclear NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, with significantly enhanced sensitivity and resolution. nih.gov For this compound, selective ¹⁵N labeling of the sulfonamide or amide nitrogens, or ¹³C labeling of the glutamyl moiety, would enable direct observation of correlations between protons and their bonded heavy atoms. nih.govnih.gov This process definitively confirms the connectivity within the molecule, for instance, verifying the crucial gamma-glutamyl linkage to the sulfamethoxazole core.

Furthermore, uniform enrichment of the compound with ¹³C can be used to trace metabolic pathways, providing an atom-resolved map of its formation from precursors. nih.gov While ¹H NMR spectra are complicated by the high natural abundance of protons, a ¹³C NMR spectrum of an unenriched sample is very insensitive, showing only the 1.1% natural abundance of ¹³C. nih.gov When a molecule becomes isotopically labeled through metabolic processes, the intensity of specific carbon resonances increases, providing direct information about which atoms are incorporated and their relative abundances. nih.gov This approach, known as Stable Isotope Resolved Metabolomics (SIRM), is invaluable for studying the biotransformation of drugs like sulfamethoxazole into its various metabolites. nih.gov A combination of high-resolution mass spectrometry (HR-MS) and NMR is often employed to determine the degree of isotopic enrichment and confirm the structural integrity of the labeled compounds. rsc.org

Chromatographic Separation Techniques

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of sulfamethoxazole and its metabolites, including this compound, from various matrices. scispace.com The development of a robust HPLC method typically involves a systematic process of selecting and optimizing several key parameters to achieve adequate resolution, sensitivity, and analysis time. scispace.comthermofisher.com

Reversed-phase HPLC (RP-HPLC) is the most common separation mode used for these compounds. nih.govnih.gov In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. iatdmct2024.org The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ijpsonline.com The choice of organic modifier is critical, as acetonitrile and methanol exhibit different physicochemical properties that can significantly alter selectivity between analytes. elementlabsolutions.com

Method development involves scouting different columns and mobile phase compositions. thermofisher.com The pH of the mobile phase is a crucial parameter for controlling the retention of ionizable compounds like sulfamethoxazole and its metabolites. elementlabsolutions.com Buffers such as acetate (B1210297) or phosphate (B84403) are used to maintain a constant pH. iatdmct2024.orgelementlabsolutions.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities and to ensure that all components, including the highly polar this compound, are eluted from the column with good peak shape. nih.govelementlabsolutions.com Detection is commonly performed using a UV detector, with wavelengths set to regions of maximum absorbance for the analytes, such as 257 nm or 268 nm for sulfamethoxazole. iatdmct2024.orgijpsonline.com

| Parameter | Common Selection/Condition | Purpose/Rationale | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides effective retention and separation for moderately polar to non-polar analytes. | iatdmct2024.org |

| Mobile Phase (Organic) | Acetonitrile or Methanol | Organic modifier to elute analytes. Choice affects selectivity. | ijpsonline.comelementlabsolutions.com |

| Mobile Phase (Aqueous) | Aqueous buffer (e.g., 0.1% Acetate, Ammonium Formate) | Controls pH to manage analyte ionization and retention. | iatdmct2024.orgsielc.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex mixtures of metabolites with varying polarities. | nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min (for standard 4.6 mm ID columns) | Optimized for efficiency and analysis time. | ijpsonline.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Affects viscosity and retention times; controlling it ensures reproducibility. | ijpsonline.comnih.gov |

| Detection | UV Absorbance (e.g., 254, 257, 268 nm) | Monitors the column effluent for absorbing compounds. Wavelength is chosen for maximum sensitivity. | iatdmct2024.orgijpsonline.comnih.gov |

| Injection Volume | 5 - 20 µL | The volume of sample introduced onto the column. | nih.gov |

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

For enhanced sensitivity and specificity, HPLC systems are often coupled with mass spectrometry (MS) detectors. The LC-MS/MS technique is a powerful tool for analyzing trace amounts of analytes in complex matrices. researchgate.net The optimization of MS parameters is critical to maximize the ionization of this compound and ensure its reliable detection. Electrospray ionization (ESI) is the most commonly used ionization source for this class of compounds, typically operated in positive ion mode. jfda-online.com

Key parameters in the ESI source that require optimization include the capillary or ionspray voltage, source temperature, and the flow rates of nebulizing and drying gases. researchgate.net The ionspray voltage creates the charged droplets from which ions are formed, while the temperature and gas flows facilitate desolvation. chromatographyonline.com These parameters are interdependent and must be adjusted to achieve a stable and intense signal for the target analyte. chromatographyonline.com

Within the mass spectrometer itself, parameters such as the declustering potential (DP) and collision energy (CE) are optimized for tandem MS (MS/MS) experiments. The DP is applied to prevent solvent clusters from entering the mass analyzer, while the CE is the energy used in the collision cell to fragment the precursor ion (the intact molecule) into characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique called Multiple Reaction Monitoring or MRM), the method achieves exceptional selectivity and sensitivity, allowing for quantification at very low levels. jfda-online.comnih.gov

| Parameter | Description | Optimization Goal | Reference |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically positive mode for sulfonamides. | Promote the formation of protonated molecules [M+H]⁺. | jfda-online.com |

| Ionspray / Capillary Voltage | Voltage applied to the LC eluent to generate a spray of charged droplets. (e.g., 5.5 kV) | Achieve a stable spray and maximize ion current. | jfda-online.comresearchgate.net |

| Source Temperature | Temperature of the ion source to aid in solvent evaporation. (e.g., 550 °C) | Efficiently desolvate ions without causing thermal degradation. | jfda-online.comresearchgate.net |

| Nebulizing Gas (GS1) | Gas flow that assists in forming fine droplets from the LC eluent. (e.g., 55 psi) | Optimize droplet size for efficient charging and desolvation. | researchgate.net |

| Drying / Heater Gas (GS2) | Heated gas flow that helps evaporate solvent from the droplets. (e.g., 55 psi) | Complete the desolvation process to yield gas-phase ions. | researchgate.net |

| Curtain Gas (CUR) | Gas flow that prevents neutral molecules and solvent vapor from entering the mass analyzer. (e.g., 40 psi) | Reduce contamination and chemical noise. | jfda-online.com |

| Declustering Potential (DP) | Voltage applied after the ion source to break up ion-solvent clusters. | Maximize parent ion signal while minimizing premature fragmentation. | |

| Collision Energy (CE) | Kinetic energy applied to precursor ions in the collision cell to induce fragmentation (for MS/MS). | Generate a stable and abundant signal for the desired product ions. |

Matrix Effects and Sample Preparation for Complex Biological Extracts

A significant challenge in quantitative bioanalysis using LC-MS is the "matrix effect". eijppr.com This phenomenon occurs when co-eluting endogenous or exogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the MS source. nih.govchromatographyonline.com The interference can either suppress or enhance the analyte signal, leading to inaccurate and imprecise quantification. eijppr.com Phospholipids are major contributors to matrix effects in plasma samples. chromatographyonline.com

To mitigate matrix effects, rigorous sample preparation is essential. eijppr.com The goal is to remove as many interfering components as possible while efficiently recovering the analyte of interest. Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. thermofisher.comnih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). thermofisher.commdpi.com

Solid-Phase Extraction (SPE): A highly effective and selective method where the sample is passed through a cartridge containing a solid sorbent. thermofisher.comnih.gov Interfering components are washed away, and the analyte is then eluted with a different solvent. This technique is highly effective at reducing matrix interferences. mdpi.com

The most advanced strategy to compensate for, rather than eliminate, matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.comnih.gov A SIL-IS, such as ¹³C- or ²H-labeled this compound, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the preparation process and experiences the same extraction inefficiencies and matrix effects as the analyte. By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of signal suppression or enhancement. nih.gov

Development of Robust Non-Clinical Assay Formats

Spectrophotometric and Fluorometric Assay Development for Enzyme Activity

The formation of this compound in vivo can be catalyzed by enzymes such as gamma-glutamyltranspeptidase (GGT). To study the kinetics and inhibition of such enzymes, robust and sensitive assay formats are required. nih.gov Spectrophotometric and fluorometric assays are common choices for monitoring enzyme activity in non-clinical settings. numberanalytics.comnumberanalytics.com These assays measure the progress of a reaction by detecting a change in light absorbance (spectrophotometry) or fluorescence (fluorometry). numberanalytics.comwikipedia.org

Fluorometric assays are generally much more sensitive than spectrophotometric assays and are well-suited for measuring low levels of enzyme activity. wikipedia.orgcreative-enzymes.com The development of a fluorometric assay for GGT involves using a synthetic, non-fluorescent substrate that, upon enzymatic cleavage, releases a highly fluorescent product. creative-enzymes.com

A specific example is the use of gamma-glutamyl-7-amino-4-(trifluoromethyl)coumarin as a fluorogenic substrate for GGT. nih.gov The GGT enzyme catalyzes the cleavage of the gamma-glutamyl group, releasing the product 7-amino-4-(trifluoromethyl)coumarin. nih.gov This product is highly fluorescent, with excitation and emission wavelengths around 400 nm and 490 nm, respectively. nih.gov The assay is continuous, meaning the increase in fluorescence can be monitored in real-time to determine the initial reaction rate, which is directly proportional to the enzyme's activity. nih.gov Such assays can be performed at a pH optimum for the enzyme (e.g., pH 8.4 for purified GGT) and are sensitive enough to detect activity in small biological samples like isolated hepatocytes. nih.gov The high sensitivity of fluorometric methods allows for miniaturization, conserving valuable enzyme and substrate materials. creative-enzymes.com

Validation of Analytical Procedures for Selectivity, Sensitivity, and Reproducibility in Research Settings

The validation of analytical methods is a critical step in ensuring the accuracy and reliability of research data for γ-glutamylsulfamethoxazole. This process establishes the performance characteristics of a method, with a focus on selectivity, sensitivity, and reproducibility.

Selectivity is the ability of an analytical method to distinguish and quantify γ-glutamylsulfamethoxazole from other components in a sample matrix. In environmental and biological samples, this metabolite coexists with its parent compound, sulfamethoxazole, and other related substances. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the predominant techniques for achieving high selectivity. mdpi.com These methods separate compounds based on their physicochemical properties, and MS/MS provides further specificity by monitoring unique precursor-to-product ion transitions for γ-glutamylsulfamethoxazole.

Sensitivity is determined by the method's limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of γ-glutamylsulfamethoxazole that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. Due to the low concentrations of antibiotic metabolites often found in environmental samples, high sensitivity is essential. udg.edu Analytical methods for γ-glutamylsulfamethoxazole have achieved detection limits in the low nanogram per liter (ng/L) range. mdpi.com This is often accomplished through sample pre-concentration using techniques like solid-phase extraction (SPE). mdpi.com

Reproducibility refers to the consistency of results over multiple analyses of the same sample. It is assessed through intra-day precision (within the same day) and inter-day precision (across different days), typically expressed as the relative standard deviation (RSD). For the analysis of γ-glutamylsulfamethoxazole, validated methods generally show RSD values below 15%, indicating a high degree of reproducibility. researchgate.net

A precise, accurate, and reproducible HPLC-MS/MS method was developed to quantify trimethoprim-sulfamethoxazole in dried plasma and urine spots. nih.gov The validation of these analytical methods often follows guidelines from regulatory bodies to ensure data quality. ijrps.com

Table 1: Interactive Data Table of Typical Validation Parameters for γ-Glutamylsulfamethoxazole Analysis

| Parameter | Typical Value/Range | Analytical Technique |

| Linearity (r²) | > 0.99 | HPLC-MS/MS, UPLC-MS/MS |

| Limit of Detection (LOD) | 0.07–0.15 µg/L | HPLC-DAD chromatographyonline.com |

| Limit of Quantification (LOQ) | 0.26–0.49 µg/L | HPLC-DAD chromatographyonline.com |

| Intra-day Precision (%RSD) | < 10% | HPLC-MS/MS researchgate.net |

| Inter-day Precision (%RSD) | < 15% | HPLC-MS/MS researchgate.net |

| Recovery | 87.3–100.8% | HPLC-DAD chromatographyonline.com |

Automation and High-Throughput Adaptations for Laboratory Research

To accommodate the large sample loads in environmental monitoring and clinical research, automation and high-throughput adaptations of analytical methods for γ-glutamylsulfamethoxazole are crucial. These adaptations aim to increase sample throughput, reduce analysis time, and minimize manual intervention.

Automated solid-phase extraction (SPE) is a key component in high-throughput workflows. udg.edu These systems can process numerous samples in parallel, significantly reducing the time and labor associated with sample preparation. Online SPE systems, which are directly coupled with the liquid chromatography instrument, further streamline the process by automating sample loading, cleanup, and injection.

The use of ultra-high-performance liquid chromatography (UHPLC) has dramatically decreased chromatographic run times. udg.edu UHPLC systems employ columns with smaller particle sizes, enabling faster separations without sacrificing analytical resolution. This allows for the analysis of a single sample in a matter of minutes, making it possible to screen hundreds of samples per day.

High-throughput screening also benefits from advanced data processing software. acs.org Modern mass spectrometry software can automate peak integration, quantification, and reporting, which accelerates data analysis. The integration of these automated systems with Laboratory Information Management Systems (LIMS) provides a seamless workflow from sample receipt to final reporting.

The development of a rapid, robust, and quantitative high-throughput liquid culture screening method for antibiotic production in bacteria demonstrates the potential for such approaches in related research areas. acs.org These high-throughput methods are invaluable for large-scale studies, such as monitoring the environmental fate of γ-glutamylsulfamethoxazole or conducting comprehensive pharmacokinetic research.

Table 2: Interactive Data Table Comparing Conventional and High-Throughput Methods for γ-Glutamylsulfamethoxazole Analysis

| Feature | Conventional Method | High-Throughput Method |

| Sample Preparation | Manual SPE | Automated/Online SPE udg.edu |

| Chromatographic System | HPLC chromatographyonline.com | UHPLC udg.edu |

| Sample Throughput | Lower | Higher acs.org |

| Data Processing | Manual | Automated |

| Analysis Time per Sample | Longer | Shorter researchgate.net |

Metabolic Profiling and Biochemical Pathway Analysis in Model Systems

Detection and Quantification in Prokaryotic and Eukaryotic Cell Cultures

The biotransformation of sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic, has been a subject of extensive research, particularly concerning its fate in various biological systems. The formation of conjugates, such as gamma-glutamylsulfamethoxazole, represents a significant metabolic pathway.

Analysis of Microbial Biotransformation Products

Microorganisms play a crucial role in the metabolism of sulfamethoxazole. Studies have demonstrated that various bacterial and fungal species can transform this antibiotic into several byproducts. For instance, the bacterium Microbacterium sp. strain BR1 has been shown to convert sulfamethoxazole primarily into N4-acetyl-sulfamethoxazole, alongside other metabolites. Similarly, the white-rot fungus Phanerochaete chrysosporium efficiently removes sulfamethoxazole from liquid cultures, yielding N4-acetyl-sulfamethoxazole and 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonic acid as the main transformation products. The bacterium Rhodococcus rhodochrous is also capable of utilizing sulfamethoxazole as a sole carbon source, indicating its complete degradation through a catabolic pathway. Although these specific studies did not prominently report the formation of this compound, the diverse metabolic capabilities of these microorganisms suggest that pathways leading to such glutamyl conjugates could exist in other microbial species. The formation of this compound in a microbial setting would likely be mediated by enzymes such as γ-glutamyltranspeptidases, which catalyze the transfer of a gamma-glutamyl group.

| Organism | Transformation Products of Sulfamethoxazole |

| Microbacterium sp. strain BR1 | N4-acetyl-sulfamethoxazole, other unidentified metabolites |

| Phanerochaete chrysosporium | N4-acetyl-sulfamethoxazole, 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonic acid |

| Rhodococcus rhodochrous | Utilized as a sole carbon source, indicating catabolism |

Identification in Isolated Organelles and Subcellular Fractions

Understanding the subcellular location of drug metabolism is key to elucidating the specific biochemical pathways involved. The formation of this compound is catalyzed by γ-glutamyltranspeptidases (GGTs). These enzymes are typically found anchored to the outer surface of the plasma membrane in mammalian cells, particularly in tissues with high metabolic and excretory functions like the liver and kidneys. This localization implies that the conjugation of a gamma-glutamyl moiety to sulfamethoxazole would likely occur at the cell surface. In plant systems, which can serve as valuable models, the detoxification of foreign compounds often involves conjugation with glutathione (B108866) by glutathione S-transferases (GSTs). These glutathione conjugates can then be further processed by enzymes, including GGTs. While direct experimental evidence for the formation of this compound in isolated organelles is not extensively documented, the known localization of GGTs provides a strong indication of where this metabolic reaction would take place.

Characterization in In Vitro Enzyme Reaction Mixtures

In vitro enzyme assays provide a controlled environment to study the kinetics and specificity of enzymatic reactions. To characterize the formation of this compound, a reaction mixture would typically contain a source of GGT, sulfamethoxazole as the acceptor substrate, and a gamma-glutamyl donor like glutathione. The reaction's progress would be monitored by analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and quantify the reactants and products. This approach allows for the determination of key kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are essential for understanding the efficiency of the enzymatic process.

Comprehensive Metabolite Profiling Approaches

Untargeted Metabolomics for Discovery of Novel Biotransformation Products

Untargeted metabolomics offers a global and unbiased view of the metabolites present in a biological sample, making it an excellent tool for discovering novel biotransformation products of sulfamethoxazole. This approach involves analyzing extracts from a model system exposed to the drug using high-resolution mass spectrometry. The resulting data is then processed to identify statistically significant changes in the metabolome, which can lead to the identification of previously unknown metabolites. For example, an untargeted analysis of sulfamethoxazole transformation in soil revealed a complex array of transformation products, highlighting the power of this technique to uncover metabolic complexity. Applying this methodology to cell cultures or other model systems could lead to the discovery of novel glutamylated conjugates or other modified forms of sulfamethoxazole.

Targeted Metabolite Profiling for Quantitative Analysis of Specific Pathways

In contrast to the exploratory nature of untargeted metabolomics, targeted metabolite profiling is a quantitative approach focused on a predefined set of metabolites. Once this compound is identified as a metabolite of interest, a targeted method using techniques like triple quadrupole mass spectrometry can be developed for its accurate and sensitive quantification. This allows for the precise measurement of its concentration in various biological samples, enabling the study of its formation and degradation kinetics. Targeted analysis is crucial for hypothesis testing and for understanding how different conditions or factors influence the specific metabolic pathway leading to this compound.

| Approach | Goal | Key Technology | Application for this compound |

| Untargeted Metabolomics | Discovery of novel metabolites | High-Resolution Mass Spectrometry | Initial identification in a biological system |

| Targeted Metabolite Profiling | Quantification of known metabolites | Triple Quadrupole Mass Spectrometry | Accurate measurement of concentration and pathway kinetics |

Data Integration and Bioinformatic Tools for Metabolic Pathway Reconstruction

The elucidation of the metabolic pathways of xenobiotics such as this compound relies on the integration of diverse datasets and the application of sophisticated bioinformatic tools. The reconstruction of these pathways is a complex task that benefits from a systems biology approach, combining experimental data with computational models to predict and analyze the biotransformation of foreign compounds.

A variety of databases are instrumental in this process, providing extensive information on metabolic reactions, enzymes, and compounds. The KEGG (Kyoto Encyclopedia of Genes and Genomes) PATHWAY database is a primary resource, offering manually drawn pathway maps for a wide range of metabolic processes, including the metabolism of xenobiotics. acs.orgfrontiersin.org While a specific pathway for this compound may not be detailed, the database provides comprehensive maps of related processes like glutathione metabolism and drug metabolism, which can be used to infer potential routes of biotransformation. acs.org

Other specialized databases such as MetaCyc, BioCyc, and Reactome also serve as valuable repositories of metabolic pathway information. frontiersin.org For xenobiotic-specific data, resources like the Xenobiotics Metabolism Database (XMetDB) and Metrabase are particularly relevant. pharmb.ionih.govcncb.ac.cnnih.gov These databases aim to capture detailed experimental data on the biotransformation of drugs and other foreign compounds, including the chemical structures of substrates and products, the enzymes involved, and the experimental context. nih.govnih.gov Such resources are critical for building predictive models of metabolism.

The process of metabolic pathway reconstruction often involves the use of software tools that can predict metabolic pathways based on genomic and chemical information. Pathway Tools is a comprehensive software environment that can be used to create Pathway/Genome Databases (PGDBs) for specific organisms, predicting metabolic pathways from annotated genomes. acs.org Such tools can be used to analyze multi-omics data, including metabolomics and gene expression data, to refine and validate predicted pathways.

For the analysis of metabolomics data, platforms like MetaboAnalyst provide a suite of tools for statistical analysis, pathway analysis, and data visualization. These tools can help identify metabolites that are significantly altered in response to exposure to a xenobiotic and map them onto known metabolic pathways, providing insights into the biochemical processes affected.

The integration of data from these various sources allows for a more complete picture of the metabolic fate of a compound like this compound. By combining information on known metabolic reactions with experimental data from model systems, researchers can construct and refine metabolic pathway models, leading to a better understanding of the biotransformation and potential biological activity of the compound.

Investigating Metabolic Fate in Non-Human Biological Systems

The study of the metabolic fate of this compound in non-human biological systems is crucial for understanding its biotransformation, environmental impact, and its interactions with other xenobiotics. These investigations are typically carried out in experimental animal models and through studies of environmental degradation pathways.

Studies of Biotransformation in Experimental Animal Models (focus on mechanisms, not clinical outcomes)

While specific studies on the biotransformation of this compound are not extensively documented, the metabolic pathways of its parent compound, sulfamethoxazole (SMX), have been investigated in various animal models, including pigs, chickens, and rats. nih.govresearchgate.netresearchgate.net These studies provide a framework for understanding the potential metabolic fate of this compound.

The primary metabolic pathways for SMX in these animal models are N4-acetylation and hydroxylation. nih.govmerckvetmanual.com In pigs, chickens, and rats, N4-acetyl-sulfamethoxazole is a major metabolite. nih.govresearchgate.netresearchgate.net Glucuronidation is another common metabolic route in these species. researchgate.netmerckvetmanual.com Species-specific differences in metabolism are notable; for instance, acetylation is a less developed pathway in dogs. merckvetmanual.com

The formation of this compound would likely involve the mercapturic acid pathway. This pathway begins with the conjugation of a xenobiotic or its metabolite with glutathione (L-γ-glutamyl-L-cysteinyl-glycine), a reaction often catalyzed by glutathione S-transferases (GSTs). mdpi.com The initial step in the catabolism of these glutathione S-conjugates is the removal of the γ-glutamyl moiety by γ-glutamyl transpeptidase (GGT). mdpi.comfrontiersin.org GGT is an ectoenzyme found at high concentrations in tissues such as the kidney and liver, which are key sites of drug metabolism. sydpath.com.au This enzymatic action would yield a cysteinyl-glycine conjugate, which is further processed. It is through this GGT-mediated step that a γ-glutamyl moiety could be transferred, or its removal initiated, pointing to the central role of this enzyme in the formation or degradation of such conjugates. mdpi.comfrontiersin.org

Studies on other drugs have shown that GGT can be crucial in the bioactivation of certain xenobiotics. For example, some compounds conjugated to glutathione are metabolized to toxic products via the mercapturic acid pathway, and this process is initiated by GGT. frontiersin.orgnih.gov The high expression of GGT in the kidneys can lead to localized toxicity for certain drugs that are processed through this pathway. frontiersin.org While direct evidence for this compound is lacking, the known mechanisms of GGT and the mercapturic acid pathway in animal models provide a strong basis for hypothesizing its formation and subsequent biotransformation.

Analysis of Environmental Degradation Pathways

The environmental fate of sulfamethoxazole and its metabolites is a significant area of research due to their widespread use and incomplete removal in wastewater treatment plants (WWTPs). acs.orgnih.govnih.gov The primary human metabolites of SMX, N4-acetyl-SMX and SMX-N1-glucuronide, are often detected in wastewater and surface water. acs.orgnih.gov

Studies have shown that native river sediment has the capacity to biodegrade SMX and its major metabolites. nih.gov An important finding is the potential for these metabolites to retransform back into the parent compound, SMX, under environmental conditions. acs.orgnih.gov For instance, N4-acetyl-SMX can be deacetylated to form SMX. This retransformation means that the presence of metabolites in the environment can act as a reservoir for the parent antibiotic.

The degradation of SMX in the environment is influenced by various factors, including the presence of microorganisms, redox conditions, and light. nih.govupc.edu Microbial degradation is a key process, with various bacterial strains capable of metabolizing SMX. acs.orgnih.gov Photodegradation is another significant pathway for the removal of SMX from aquatic environments.

Role in the Metabolism of Related Xenobiotics in Model Organisms

The interaction between different xenobiotics can significantly alter their metabolism and biological effects. The presence of one compound can induce or inhibit the enzymes responsible for metabolizing another, leading to changes in their biotransformation and potential toxicity. nih.gov

The metabolism of sulfamethoxazole, and by extension its derivatives like this compound, can be influenced by other co-administered drugs. For example, a case study reported that the co-administration of phenytoin (B1677684) and trimethoprim-sulfamethoxazole led to acute fulminant hepatic failure. allenpress.com It was suggested that the depletion of glucuronic acid by phenytoin may have increased the hepatotoxicity of trimethoprim-sulfamethoxazole. allenpress.com This illustrates how the metabolic pathway of one drug can be impacted by another that utilizes the same conjugation substrates.

Furthermore, gamma-glutamyl transpeptidase (GGT), the enzyme central to the formation or degradation of gamma-glutamyl conjugates, is known to be induced by various drugs and toxins, including alcohol and certain prescription medications. sydpath.com.au An increase in GGT activity could potentially alter the metabolism of any xenobiotic that undergoes gamma-glutamyl conjugation.

Structural Analysis and Computational Modeling of Gamma Glutamylsulfamethoxazole

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of chemical compounds. Techniques such as infrared (IR), Raman, and X-ray crystallography provide detailed information on bond vibrations, functional groups, and the precise spatial arrangement of atoms within the molecule.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of γ-glutamylsulfamethoxazole. researchgate.netlibretexts.org These methods are complementary, as they rely on different principles: IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in polarizability. libretexts.orgmaterialssquare.comd-nb.info

The spectrum of γ-glutamylsulfamethoxazole is a composite of the vibrational modes from its three main components: the sulfamethoxazole (B1682508) core, the glutamic acid residue, and the amide bond linking them.

Sulfamethoxazole Moiety : The sulfamethoxazole portion contributes several characteristic bands. The sulfonamide group (SO₂NH) exhibits strong asymmetric and symmetric stretching vibrations. conicet.gov.ar The aromatic amine (NH₂) shows distinct stretching modes. researchgate.net The benzene (B151609) and isoxazole (B147169) rings produce a series of characteristic C-H and C=C stretching and bending vibrations. nih.govmdpi.com

Glutamyl Moiety : The glutamyl residue is identified by vibrations from its carboxylic acid (-COOH) and primary amide (-CONH₂) groups. The carboxylic acid shows a characteristic broad O-H stretch and a strong C=O stretch. mdpi.com The primary amide displays N-H stretching and scissoring vibrations. rasayanjournal.co.in The aliphatic CH₂ groups of the glutamyl chain contribute stretching, scissoring, wagging, and rocking modes. rasayanjournal.co.in

Linkage : The γ-amide bond formed between the glutamyl residue and the aromatic amine of sulfamethoxazole introduces its own characteristic vibrational bands, often referred to as Amide I, II, and III bands, which are crucial for confirming the conjugation.

A detailed assignment of the principal vibrational modes expected for γ-glutamylsulfamethoxazole is presented in the table below, compiled from spectral data of its constituent parts. conicet.gov.arresearchgate.netmdpi.comrasayanjournal.co.inresearchgate.netsemanticscholar.org

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | References |

|---|---|---|---|---|

| Aromatic Amine (NH₂) | Asymmetric/Symmetric Stretch | 3470 - 3370 | 3470 - 3370 | researchgate.net |

| Sulfonamide (SO₂NH) | N-H Stretch | ~3300 | ~3300 | researchgate.net |

| Sulfonamide (SO₂) | Asymmetric/Symmetric Stretch | 1340 - 1310 / 1160 - 1140 | 1340 - 1310 / 1160 - 1140 | conicet.gov.ar |

| Carboxylic Acid (COOH) | O-H Stretch | 3300 - 2500 (broad) | - | mdpi.com |

| Carboxylic Acid (C=O) | C=O Stretch | ~1730 | ~1730 | mdpi.com |

| γ-Amide (CONH) | Amide I (C=O Stretch) | ~1650 | ~1650 | rasayanjournal.co.in |

| γ-Amide (CONH) | Amide II (N-H Bend & C-N Stretch) | ~1550 | ~1550 | rasayanjournal.co.in |

| Benzene Ring | C=C Stretch | 1600 - 1500 | 1600 - 1500 | researchgate.net |

| Isoxazole Ring | Ring Vibrations | 1500 - 1400 | 1500 - 1400 | nih.gov |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. lcms.cz This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding and packing arrangements within the crystal lattice. nih.gov

As of the latest literature reviews, a single-crystal X-ray structure for γ-glutamylsulfamethoxazole has not been reported. The inherent flexibility of the glutamyl side chain can make the process of growing high-quality, single crystals suitable for diffraction challenging.

However, the crystal structure of the parent drug, sulfamethoxazole (SMX), has been extensively studied. researchgate.netnih.govresearchgate.net These studies reveal critical structural features that would be retained in the metabolite. In the crystal structure of SMX, the para-aminophenyl and methyl-oxazolyl rings are planar and are oriented at a significant dihedral angle to each other. researchgate.net The crystal packing is dominated by a network of hydrogen bonds involving the sulfonamide and amino groups. nih.gov

If a crystal structure of γ-glutamylsulfamethoxazole were obtained, it would definitively resolve the conformation of the glutamyl tail relative to the sulfamethoxazole core and detail the intermolecular hydrogen bonding network, which would involve the additional carboxylic acid and amide functional groups. The table below presents representative crystallographic data for the parent compound, sulfamethoxazole, to illustrate the type of structural information provided by this technique. nih.govomu.edu.tr

| Parameter | Value (for Sulfamethoxazole Polymorph I) | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₁N₃O₃S | nih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.781 | researchgate.net |

| b (Å) | 16.892 | researchgate.net |

| c (Å) | 8.995 | researchgate.net |

| β (°) | 106.19 | researchgate.net |

| Volume (ų) | 1135.4 | researchgate.net |

| Key Intermolecular Bond | N-H···O (Sulfonamide) | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Computational Chemistry and Molecular Mechanics

Computational methods provide a powerful complement to experimental techniques, allowing for the investigation of molecular properties that may be difficult or impossible to measure directly. These in silico approaches can predict electronic structure, reactivity, conformational flexibility, and metabolic fate. mdpi.comornl.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. mdpi.comresearchgate.netchristuniversity.in These calculations can determine optimized molecular geometries, electron distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net

Such calculations are essential for understanding the molecule's interaction with biological targets and for predicting sites of metabolic transformation. mdpi.com

| Calculated Parameter | Significance | Typical Value (Reference: Sulfamethoxazole) | References |

|---|---|---|---|

| Energy of HOMO (eV) | Highest Occupied Molecular Orbital; relates to electron-donating ability | ~ -6.5 to -6.0 | researchgate.netresearchgate.net |

| Energy of LUMO (eV) | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability | ~ -1.5 to -1.0 | researchgate.netresearchgate.net |

| HOMO-LUMO Gap (eV) | Indicator of chemical reactivity and kinetic stability | ~ 5.0 | researchgate.net |

| Dipole Moment (Debye) | Measure of molecular polarity | ~ 5.0 - 6.0 | researchgate.net |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites | Negative potential on O (SO₂) and N (isoxazole); Positive on N-H protons | researchgate.netmdpi.com |

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. faccts.demdpi.com For a flexible molecule like γ-glutamylsulfamethoxazole, MD simulations are invaluable for exploring its conformational landscape in a simulated environment, such as in an aqueous solution. researchgate.netacs.org These simulations can reveal the range of shapes the molecule can adopt, the stability of different conformers, and the dynamics of its internal motions. copernicus.orgacs.org

An MD simulation of γ-glutamylsulfamethoxazole would involve defining a force field to describe the interatomic forces and then solving Newton's equations of motion for the system over a series of small time steps. researchgate.net This would allow for the sampling of various rotational states around the molecule's single bonds, particularly within the glutamyl side chain and at the junction with the sulfamethoxazole core.

The key insights from such a simulation would include:

Conformational Preferences : Identifying the most populated, low-energy conformations of the molecule in solution.

Solvation Effects : Understanding how interactions with water molecules (hydrogen bonding) influence the molecule's conformation and dynamics. acs.org

This information is critical for understanding how the molecule might fit into an enzyme's active site or interact with other biological macromolecules. mdpi.com

Since γ-glutamylsulfamethoxazole is itself a metabolite of sulfamethoxazole, in silico tools can be used to predict its potential for further metabolic transformation in the body. lcms.cztandfonline.com Numerous software platforms (e.g., BioTransformer, Meteor, Pallas) use rule-based systems and machine learning models to predict the likely products of Phase I and Phase II metabolic reactions. tandfonline.comtandfonline.com

For γ-glutamylsulfamethoxazole, these tools would screen the structure for sites susceptible to common metabolic reactions:

Phase I Reactions : These are primarily functionalization reactions. Predicted transformations could include hydroxylation of the benzene or isoxazole rings, or N-oxidation. tandfonline.com

Phase II Reactions : These are conjugation reactions. The most likely predicted transformation would be glucuronidation at the free carboxylic acid group of the glutamyl moiety, a common pathway for molecules containing a carboxyl group. Further sulfation is also a possibility.

Predicting these subsequent transformation pathways is crucial for a complete understanding of the compound's clearance and for identifying all potential downstream metabolites that could be present in biological samples. liverpool.ac.uk

| Potential Metabolite | Metabolic Reaction | Site of Modification | References |

|---|---|---|---|

| Hydroxy-γ-glutamylsulfamethoxazole | Phase I: Aromatic Hydroxylation | Benzene ring | tandfonline.com |

| Hydroxy-isoxazole-γ-glutamylsulfamethoxazole | Phase I: Aliphatic Hydroxylation | Isoxazole methyl group | tandfonline.com |

| γ-Glutamylsulfamethoxazole-N-oxide | Phase I: N-Oxidation | Aniline (B41778) nitrogen | tandfonline.com |

| γ-Glutamylsulfamethoxazole-glucuronide | Phase II: Glucuronidation | Carboxylic acid group of glutamyl moiety | tandfonline.com |

| N-acetyl-γ-glutamylsulfamethoxazole | Phase II: Acetylation | Terminal amine of glutamyl moiety | liverpool.ac.uk |

Molecular Dynamics Simulations for Conformational Sampling

Structure-Activity Relationship (SAR) Studies (Theoretical and Biochemical Focus)

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the molecular architecture of a compound influences its biological activity. In the case of gamma-Glutamylsulfamethoxazole, SAR studies, both from a theoretical and biochemical perspective, focus on elucidating the interactions with its primary biological target, gamma-glutamyl transpeptidase (GGT). This enzyme plays a crucial role in the metabolism of glutathione (B108866) and the bioactivation of gamma-glutamyl-containing prodrugs.

Correlation of Structural Features with Enzymatic Recognition

The enzymatic recognition of this compound by gamma-glutamyl transpeptidase (GGT) is a highly specific process, dictated by the precise arrangement of its functional groups, which allows it to fit within the enzyme's active site. GGT catalyzes the cleavage of the gamma-glutamyl bond, a reaction initiated by a nucleophilic attack from a key threonine residue within the active site. frontiersin.orgtandfonline.com The recognition and subsequent catalysis are dependent on a series of molecular interactions between the substrate and the amino acid residues of the enzyme.

The structure of this compound can be deconstructed into two primary moieties: the gamma-glutamyl group and the sulfamethoxazole group. The gamma-glutamyl portion is the primary determinant for recognition by GGT. tandfonline.com Studies on various gamma-glutamyl compounds have revealed that the free alpha-amino and alpha-carboxyl groups of the glutamyl moiety are critical for binding. pnas.org These groups form key hydrogen bonds and electrostatic interactions with residues in the GGT active site.

Computational and structural studies on GGT with various substrates have identified several key amino acid residues that are essential for binding and catalysis. For instance, in human GGT1, the catalytic nucleophile is Thr-381. rcsb.orgosti.gov The active site also contains an "oxyanion hole" that stabilizes the transition state during catalysis. osti.gov In bovine GGT, residues such as Ser450, Ser451, and Gly473 have been identified as crucial for forming hydrogen bonds with the donor substrate. mdpi.com Molecular dynamics simulations have shown that polar residues within the binding pocket are responsible for guiding the substrate into the active site. unimi.itresearchgate.net

A summary of the key structural features of this compound and their likely interactions with the GGT active site, based on studies of related substrates, is presented in the table below.

| Structural Feature of this compound | Interacting GGT Residue (Postulated) | Type of Interaction | Significance for Recognition |

| Gamma-Glutamyl Moiety | |||

| α-Amino Group | Aspartate/Glutamate (B1630785) residues | Salt Bridge/Hydrogen Bond | Anchors the substrate in the active site. |

| α-Carboxylate Group | Arginine/Lysine residues | Salt Bridge/Hydrogen Bond | Essential for proper orientation and binding. |

| γ-Carbonyl Group | Catalytic Threonine (e.g., Thr-381) | Covalent Bond (transient) | Site of nucleophilic attack to form the acyl-enzyme intermediate. |

| Amide NH of γ-Glutamyl | Oxyanion hole residues | Hydrogen Bond | Stabilizes the tetrahedral intermediate during catalysis. |

| Sulfamethoxazole Moiety | |||

| Anilino Nitrogen | Acceptor site residues | Hydrogen Bond/Hydrophobic Interactions | Influences binding affinity and positions the leaving group. |

| Sulfonamide and Isoxazole Groups | Acceptor site residues | Van der Waals/Hydrophobic Interactions | Contributes to overall binding stability within the acceptor pocket. |

Computational Prediction of Binding Poses

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides a powerful tool for predicting the binding pose of a ligand within the active site of its target protein. unimi.it For this compound, such studies would aim to elucidate its precise orientation within the GGT active site, revealing the specific atomic interactions that govern its recognition and cleavage.

Molecular docking simulations would be initiated by obtaining the three-dimensional structures of both this compound and GGT. The crystal structure of human GGT1 is available (PDB ID: 4GDX), providing a high-resolution model of the enzyme. rcsb.org The structure of this compound can be generated and optimized using computational chemistry software. Docking algorithms would then be used to explore a multitude of possible binding poses of the ligand within the enzyme's active site, scoring each pose based on a force field that estimates the binding free energy.

Based on studies of other GGT substrates, the predicted binding pose of this compound would place the gamma-glutamyl moiety deep within the active site. pnas.orgresearchgate.net The α-amino and α-carboxyl groups would form salt bridges and hydrogen bonds with charged and polar residues, anchoring the molecule. The γ-carbonyl carbon would be positioned in close proximity to the hydroxyl group of the catalytic threonine (Thr-381 in human GGT), poised for nucleophilic attack. frontiersin.org The sulfamethoxazole portion would extend into the more variable acceptor site.